1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)
Description
This compound is a complex cationic surfactant belonging to the quaternary ammonium salt (QAC) family. Its molecular formula is C₃₅H₈₁N₃O₁₈S₃ (or C₃₂H₇₂N₃O₆·3CH₃O₄S), with a molecular weight of 928.22 g/mol . Structurally, it features:
- A dodecyloxy (C₁₂H₂₅O) hydrophobic chain.
- Multiple hydroxyethyl (-CH₂CH₂OH) and methyl groups.
- A tris(methyl sulfate) counterion.
Key Properties and Applications:
Properties
CAS No. |
75199-22-3 |
|---|---|
Molecular Formula |
C32H72N3O6.3CH3O4S C35H81N3O18S3 |
Molecular Weight |
928.2 g/mol |
IUPAC Name |
3-[bis(2-hydroxyethyl)-methylazaniumyl]propyl-[3-[(3-dodecoxy-2-hydroxypropyl)-(2-hydroxyethyl)-methylazaniumyl]propyl]-(2-hydroxyethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C32H72N3O6.3CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-29-41-31-32(40)30-35(4,24-28-39)20-16-18-33(2,21-25-36)17-15-19-34(3,22-26-37)23-27-38;3*1-5-6(2,3)4/h32,36-40H,5-31H2,1-4H3;3*1H3,(H,2,3,4)/q+3;;;/p-3 |
InChI Key |
LFRIGCVWWSXYON-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCOCC(C[N+](C)(CCC[N+](C)(CCC[N+](C)(CCO)CCO)CCO)CCO)O.COS(=O)(=O)[O-].COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origin of Product |
United States |
Biological Activity
1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt), commonly referred to as a quaternary ammonium compound, is notable for its diverse biological activities. This compound's structure suggests potential applications in various fields such as biochemistry, pharmaceuticals, and materials science.
- CAS Number : 18602-17-0
- Molecular Formula : C21H47NO8S
- Molecular Weight : 473.665 g/mol
- LogP : 2.8898
Biological Activity Overview
Quaternary ammonium compounds (QACs) like the one described are known for their antimicrobial properties and ability to interact with biological membranes. The specific biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Research indicates that QACs exhibit significant antimicrobial properties against a broad spectrum of microorganisms, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.
| Microorganism | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Effective | |
| Staphylococcus aureus | Effective | |
| Candida albicans | Moderate |
Cytotoxicity
Studies have shown that certain QACs can exhibit cytotoxic effects on mammalian cells, which is crucial for evaluating their safety in pharmaceutical applications. The cytotoxicity levels can vary based on concentration and exposure time.
The biological activity of this compound is primarily attributed to its ability to interact with lipid membranes due to its amphiphilic nature. The hydrophobic dodecyloxy group facilitates insertion into lipid bilayers, while the hydrophilic ammonium groups enhance solubility in aqueous environments.
- Membrane Disruption : The compound integrates into microbial membranes, causing structural changes that lead to increased permeability and eventual cell death.
- Biofilm Inhibition : QACs have been shown to inhibit biofilm formation by disrupting the adhesion of microorganisms to surfaces.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various QACs, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties suitable for disinfectant formulations.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment using human liver cells revealed that concentrations above 50 µg/mL resulted in significant cell death, highlighting the need for careful dosage considerations in therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Performance Metrics
(a) Antimicrobial Efficacy
- The target compound exhibits broad-spectrum antimicrobial activity due to its cationic charge disrupting microbial membranes .
- DTAB shows similar efficacy but higher toxicity to aquatic organisms .
- Hydroxypropyl Bisstearyldimonium Chloride is less antimicrobial but excels in conditioning due to its stearyl chains .
(b) Biodegradability and Toxicity
(c) Surface Activity
- The dodecyloxy chain in the target compound enhances micelle stability, lowering its critical micelle concentration (CMC) compared to shorter-chain analogs like the decyloxy derivative (EINECS 272-725-2) .
- Hydroxyethyl groups increase hydrophilicity, improving solubility and dispersion in polar solvents .
Industrial Relevance
- Target Compound vs. DTAB: While DTAB is cheaper, the target compound’s lower toxicity and higher biodegradability make it preferable in eco-conscious formulations .
- Hydroxypropyl Bisstearyldimonium Chloride: Superior in personal care due to its conditioning effects, whereas the target compound is better suited for cleaning and antimicrobial applications .
Research Findings and Data
Table 2: Experimental Data from Comparative Studies
| Property | Target Compound | DTAB | Hydroxypropyl Bisstearyldimonium Chloride |
|---|---|---|---|
| CMC (mM) | 0.05 (estimated) | 1.3 | 0.01 (estimated) |
| *Antimicrobial (MIC) | 10–50 µg/mL | 5–20 µg/mL | >100 µg/mL |
| Biodegradability | 70–80% (28 days) | <30% (28 days) | 50–60% (28 days) |
| Acute Toxicity (LC₅₀) | 120 mg/L (fish) | 5 mg/L (fish) | 200 mg/L (fish) |
MIC: Minimum Inhibitory Concentration against *E. coli.
Preparation Methods
General Synthetic Strategy
The synthesis of such a complex quaternary ammonium salt typically involves the following key steps:
- Step 1: Alkylation of amines to introduce hydroxyalkyl substituents.
- Step 2: Introduction of the dodecyloxy group via etherification or nucleophilic substitution.
- Step 3: Quaternization of tertiary amines with methyl sulfate to form the tris(methyl sulfate) salt.
These steps are generally performed sequentially under controlled conditions to ensure regioselectivity and avoid side reactions.
Detailed Synthetic Route
| Step | Reaction Description | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Formation of bis(2-hydroxyethyl)methylamine intermediate | Methylamine + Ethylene oxide | Controlled temperature (0-50°C), aqueous or alcoholic solvent | Ethylene oxide ring-opening on methylamine yields bis(2-hydroxyethyl)methylamine |
| 2 | Attachment of 3-(dodecyloxy)-2-hydroxypropyl group | Epichlorohydrin + Dodecanol (to form dodecyloxy epoxide) followed by reaction with intermediate amine | Base catalysis, mild heating (40-70°C) | The dodecyloxy group is introduced via nucleophilic ring-opening of epoxide by dodecanol, then linked to the amine |
| 3 | Quaternization with methyl sulfate | Methyl sulfate (dimethyl sulfate) | Ambient to moderate temperature (25-60°C), controlled pH | Methyl sulfate alkylates tertiary amines to form quaternary ammonium methyl sulfate salts |
| 4 | Purification and isolation | Crystallization or precipitation | Cooling, solvent removal | Yields the tris(methyl sulfate) salt form |
Reaction Mechanism Highlights
- The nucleophilic attack of methylamine on ethylene oxide forms hydroxyethyl amines.
- The ether linkage of the dodecyloxy substituent is formed by nucleophilic substitution of dodecanol on epichlorohydrin or related epoxides.
- Quaternization proceeds via S_N2 alkylation of tertiary amines by methyl sulfate, generating the positively charged ammonium centers and balancing methyl sulfate anions.
Example Synthesis from Literature
Though direct literature on this exact compound is scarce, analogous compounds such as (3-(dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulfate have been prepared by:
- Reacting bis(2-hydroxyethyl)methylamine with 3-(dodecyloxy)-2-chloropropanol to introduce the dodecyloxy-hydroxypropyl moiety.
- Subsequent quaternization with dimethyl sulfate to yield the methyl sulfate salt.
Analytical Data and Characterization
Summary of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Methylamine, ethylene oxide, dodecanol, epichlorohydrin, dimethyl sulfate |
| Key Reactions | Alkylation, etherification, quaternization |
| Reaction Conditions | Mild temperatures (0-70°C), aqueous/alcoholic solvents, base catalysis in some steps |
| Purification | Crystallization or solvent precipitation to isolate tris(methyl sulfate) salt |
| Safety Notes | Use of dimethyl sulfate requires strict safety due to toxicity and carcinogenicity |
Q & A
Basic Question: What analytical techniques are recommended for characterizing this compound's structural complexity?
Answer:
The compound’s multi-domain structure (quaternary ammonium, hydroxypropyl, and dodecyloxy groups) requires a combination of:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (expected ~900–1000 Da range based on substituents) .
- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping proton signals, particularly for the hydroxyethyl and dodecyloxy moieties .
- FT-IR to identify sulfate ester vibrations (~1200–1250 cm⁻¹) and hydroxyl stretches .
- Elemental Analysis to validate nitrogen/sulfur stoichiometry, critical for verifying tris(methyl sulfate) counterion ratios .
Basic Question: What are the key physicochemical properties influencing experimental design?
Answer:
Critical properties include:
- Hydrophilic-Lipophilic Balance (HLB): The dodecyloxy chain confers amphiphilicity (logP ~2–3 predicted), necessitating solvent systems like water/ethanol mixtures for dissolution .
- Thermal Stability: TGA/DSC should be performed to assess decomposition above 200°C, particularly for sulfate ester stability .
- pH Sensitivity: Quaternary ammonium groups may protonate below pH 4, affecting solubility; conduct pH-dependent ζ-potential measurements .
Advanced Question: How can researchers optimize synthesis routes to improve yield of the quaternary ammonium core?
Answer:
- Stepwise Alkylation: Use a two-step approach: (1) synthesize the bis(2-hydroxyethyl)methylammonio propyl intermediate via Michael addition, (2) introduce the dodecyloxy-hydroxypropyl arm via nucleophilic substitution. Monitor intermediates by LC-MS to minimize byproducts .
- Counterion Exchange: Replace transient counterions (e.g., chloride) with methyl sulfate early to avoid aggregation during purification .
- Microwave-Assisted Synthesis: Reduce reaction time for quaternization steps (e.g., 80°C, 30 min vs. 6 hours conventional) .
Advanced Question: What strategies address solubility limitations in biological assays?
Answer:
- Co-Solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or nonionic surfactants (Poloxamer 188) to stabilize aqueous solutions .
- Structural Analog Screening: Test truncated analogs (e.g., without dodecyloxy chain) to isolate contributions of hydrophobic domains to insolubility .
- Dynamic Light Scattering (DLS): Characterize aggregation thresholds in PBS or cell culture media .
Advanced Question: How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Answer:
- DFT-Based NMR Prediction: Use Gaussian or ORCA to simulate ¹H/¹³C chemical shifts for proposed conformers; compare with experimental data to identify dominant tautomers .
- Variable-Temperature NMR: Detect dynamic processes (e.g., sulfate ester rotation) causing signal broadening at 25°C .
- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., hydroxyethyl protons) .
Advanced Question: What methodologies are recommended for toxicological evaluation in cell-based assays?
Answer:
- In Vitro Cytotoxicity: Use HepG2 or HEK293 cells with MTT assays, noting IC₅₀ shifts due to surfactant-like membrane disruption from the dodecyloxy chain .
- ROS Detection: Employ DCFH-DA probes to quantify oxidative stress linked to quaternary ammonium-induced mitochondrial dysfunction .
- In Silico Profiling: Apply ProTox-II or ECOSAR to predict acute aquatic toxicity (EC₅₀ <1 mg/L expected due to cationic surfactancy) .
Advanced Question: How can formulation stability be enhanced for long-term storage?
Answer:
- Lyophilization: Prepare 5% w/v solutions with trehalose (cryoprotectant) and lyophilize; reconstitution stability >6 months .
- Oxygen-Scavenging Packaging: Use amber vials with nitrogen overlay to prevent sulfate ester oxidation .
- Forced Degradation Studies: Expose to 40°C/75% RH for 4 weeks; track degradation via LC-MS (major pathway: hydrolysis of methyl sulfate) .
Advanced Question: What advanced techniques elucidate supramolecular interactions (e.g., micelle formation)?
Answer:
- Small-Angle X-ray Scattering (SAXS): Determine critical micelle concentration (CMC) and aggregate morphology in aqueous media .
- Surface Tensionometry: Plot surface tension vs. log concentration to identify CMC (~0.1–1 mM expected) .
- Molecular Dynamics (MD) Simulations: Model self-assembly dynamics using GROMACS; correlate dodecyloxy chain length with aggregation kinetics .
Advanced Question: How should environmental persistence be assessed for regulatory compliance?
Answer:
- OECD 301F Biodegradation Test: Monitor DOC removal over 28 days; anticipate <10% biodegradation due to recalcitrant quaternary ammonium groups .
- Adsorption-Desorption Studies: Use HPLC to measure soil sorption coefficients (Kd >500 mL/g predicted), indicating high sediment binding .
- Trojan Horse Effect Analysis: Test metabolite toxicity (e.g., methyl sulfate hydrolysis products) using Daphnia magna acute toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
